Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate
Description
Properties
CAS No. |
1263212-05-0 |
|---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16N4O2/c1-8-5-9(2)15(13-8)7-16-10(3)6-11(14-16)12(17)18-4/h5-6H,7H2,1-4H3 |
InChI Key |
ZLANWALFUDAYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Bromination of Pyrazole Precursor :
-
Coupling Reaction :
Optimization Strategies:
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
-
Temperature Control : Elevated temperatures accelerate coupling but require careful monitoring to avoid side reactions.
-
Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
| Parameter | Alkylation Method |
|---|---|
| Yield | 60–80% (reported in analogous systems) |
| Key Reagents | K₂CO₃, DMF, DMSO |
| Advantages | High regioselectivity, scalable |
| Limitations | Requires brominated intermediates |
Cyclocondensation of 1,3-Diketones
This method employs cyclocondensation reactions to form pyrazole rings, followed by coupling.
Key Reaction Steps:
Mechanistic Insights:
-
Step 1 : Condensation of diketones with methylhydrazine forms a pyrazole ring.
-
Step 2 : Formaldehyde bridges two pyrazoles via nucleophilic addition.
| Parameter | Cyclocondensation Method |
|---|---|
| Yield | 50–70% (analogous systems) |
| Key Reagents | Methylhydrazine, formaldehyde |
| Advantages | Cost-effective, green chemistry potential |
| Limitations | Lower regioselectivity |
Vilsmeier-Haack Formylation
This method introduces aldehyde groups on pyrazole rings for subsequent coupling.
Key Reaction Steps:
Optimization Strategies:
-
Catalyst : Use of POCl₃/DMF ensures electrophilic formylation.
-
Purification : Neutralization with NH₄OH and recrystallization.
| Parameter | Vilsmeier-Haack Method |
|---|---|
| Yield | 40–60% (formylation step) |
| Key Reagents | POCl₃, DMF, NaOH |
| Advantages | Flexible functionalization |
| Limitations | Harsh conditions |
Bis(pyrazolyl)methane Synthesis via Ketone and Formaldehyde
This method directly forms the methylene bridge between pyrazoles.
Key Reaction Steps:
Mechanistic Insights:
-
Step 1 : Acetone reacts with pyrazole to form a ketone intermediate.
-
Step 2 : CoCl₂ catalyzes the condensation with formaldehyde to form the methylene bridge.
| Parameter | Bis(pyrazolyl)methane Method |
|---|---|
| Yield | 70–85% (analogous systems) |
| Key Reagents | CoCl₂, formaldehyde |
| Advantages | High atom economy |
| Limitations | Catalyst dependency |
"On Water" Green Chemistry Approach
This method minimizes toxic reagents using aqueous conditions.
Key Reaction Steps:
Advantages:
| Parameter | Green Chemistry Method |
|---|---|
| Yield | 50–65% (reported) |
| Key Reagents | Semicarbazide, paraformaldehyde |
| Advantages | Environmentally friendly |
| Limitations | Moderate yields |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated purification systems are employed. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Pyrazole derivatives with substituted ester groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, as anticancer agents. Research indicates that compounds with pyrazole moieties exhibit cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Assessment
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation through various mechanisms, making them candidates for treating inflammatory diseases.
Phosphodiesterase Inhibition
This compound has been evaluated for its ability to inhibit phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways.
- Case Study: PDE10A Inhibition
Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments.
- Case Study: Corrosion Testing
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates.
Synthetic Methods
Various synthetic routes have been developed to produce this compound efficiently:
| Method | Description |
|---|---|
| Method A | Multicomponent reaction involving pyrazole derivatives and carboxylic acids |
| Method B | One-pot synthesis using microwave-assisted techniques |
Mechanism of Action
The mechanism of action of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, as a ligand in coordination chemistry, it can form complexes with metal ions, influencing catalytic processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
a. Ethyl 1-((1H-Imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate (Compound 9)
- Structure : Replaces the 3,5-dimethylpyrazole group with an imidazole ring.
- Properties : Exhibits distinct electronic properties due to imidazole’s aromaticity and basicity. NMR data (¹H and ¹³C, Figures S25–S26 in ) confirm structural integrity.
- Applications : Likely explored for antimicrobial activity, given its synthesis alongside biologically active derivatives .
b. Methyl-1-[((Methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate (P2)
- Structure : Incorporates an additional methylphenylamine group.
- Applications : Demonstrated corrosion inhibition in 1 M HCl (). The bulky substituent enhances adsorption on metal surfaces, unlike the target compound, which lacks this functionality .
c. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- Structure : Replaces the ester group with an amine.
d. Ethyl 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylate
- Structure : Ethyl ester and methoxy substituent at the 5-position.
- Properties : Higher molecular weight (184.19 vs. 262.29 for the target compound) and reduced steric hindrance due to the methoxy group. Used as a pharmaceutical intermediate () .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Primary Application |
|---|---|---|---|---|---|
| Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate | C₁₃H₁₆N₄O₂ | 262.29 | 1263212-05-0 | Methyl ester, dual pyrazole rings | Research candidate |
| Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate | C₁₁H₁₄N₄O₂ | 234.25 | Not provided | Imidazole, ethyl ester | Antimicrobial studies |
| P2 (Corrosion inhibitor) | C₂₀H₂₄N₆O₄ | 412.44 | Not provided | Methylphenylamine, dual esters | Corrosion inhibition |
| 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | C₁₀H₁₅N₅ | 205.26 | 1006472-80-5 | Amine, dual pyrazole rings | SAR analysis |
| Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₃ | 184.19 | 139297-50-0 | Methoxy, ethyl ester | Pharmaceutical intermediate |
Research Findings and SAR Analysis
- Electron-Withdrawing vs. Electron-Donating Groups : The methyl ester in the target compound enhances stability and bioavailability compared to amine derivatives, which are more reactive but less stable .
- Heterocyclic Substitutions : Imidazole-containing analogues (e.g., Compound 9) exhibit altered biological activity due to increased basicity and hydrogen-bonding capacity .
- Bulkiness and Adsorption : Corrosion inhibitors like P2 rely on bulky substituents for surface adsorption, a feature absent in the target compound, limiting its utility in materials science .
Biological Activity
Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The compound's chemical structure is characterized by the following:
| Property | Value |
|---|---|
| Chemical Formula | C10H12N4O2 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1H-pyrazole-3-carboxylic acid |
| PubChem CID | 7017269 |
Pyrazole derivatives are known to exhibit a variety of biological activities, primarily through their interactions with cellular pathways involved in cancer progression and inflammation. The specific mechanism of action for this compound involves:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance:
- Cell Line Studies : Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer): GI50 = 3.79 µM
- A549 (lung cancer): IC50 = 26 µM
- Hep-2 (laryngeal cancer): IC50 = 3.25 mg/mL
These findings suggest that this compound may also possess comparable activity against these cell lines due to structural similarities with other active pyrazole compounds .
Anti-inflammatory Activity
Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX, which play pivotal roles in inflammation.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a pyrazole derivative in inhibiting tumor growth in vivo. The compound demonstrated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.
Case Study 2: Safety Profile
Toxicological assessments indicate that while pyrazole compounds can exhibit potent biological activity, they also possess certain safety concerns. Hazard statements associated with similar compounds include warnings for skin irritation and respiratory issues upon exposure .
Q & A
Q. How can researchers optimize the synthesis of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate to improve yield and purity?
Methodological Answer: Synthetic optimization for pyrazole derivatives often involves adjusting reaction conditions such as temperature, catalysts, and solvent systems. For example, highlights the use of formic acid with catalysts under controlled temperatures (e.g., 40–60°C) to improve yields in analogous pyrazole carboxylates. Continuous flow reactors have also been suggested for scalable production, ensuring consistent purity and reducing human error . Additionally, purification via recrystallization or chromatography (e.g., silica gel) is critical, as demonstrated in the synthesis of ethyl pyrazole carboxylates .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for verifying substituent positions and regioselectivity (e.g., δ 13.38 ppm for NH protons in pyrazole derivatives ).
- Mass Spectrometry (MS): ESI-MS or HRMS to confirm molecular weight (e.g., m/z 450.2 for a related compound ).
- X-ray Crystallography: Definitive structural confirmation, as shown in for a dimethylpyrazole-indolizine hybrid .
Q. What solvents and reaction conditions are recommended for derivatization reactions involving this compound?
Methodological Answer: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions, while dichloromethane or toluene is suitable for cyclization reactions. Basic catalysts (e.g., K2CO3) enhance nucleophilic aromatic substitution, as seen in the synthesis of 3-methyl-5-aryloxy pyrazole carbaldehydes . Reaction temperatures typically range from 60°C to reflux, depending on the substrate’s stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from tautomerism or conformational flexibility. Strategies include:
- 2D NMR (COSY, NOESY): To identify through-space correlations and confirm substituent orientation .
- Computational Modeling: DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- X-ray Diffraction: Resolves ambiguities in regiochemistry, as demonstrated in for a structurally complex pyrazole-indolizine hybrid .
Q. What mechanistic insights explain the reactivity of the dimethylpyrazole moiety in cross-coupling reactions?
Methodological Answer: The 3,5-dimethylpyrazole group acts as a directing moiety, stabilizing intermediates via electron-donating methyl groups. and suggest that steric hindrance from methyl substituents can slow undesired side reactions, while the pyrazole nitrogen facilitates coordination with transition-metal catalysts (e.g., Pd or Cu) in cross-coupling reactions . Mechanistic studies on similar compounds using kinetic isotope effects or trapping experiments are recommended.
Q. How do substituent effects influence the bioactivity of this compound compared to other pyrazole derivatives?
Methodological Answer: The dimethylpyrazole and ester groups enhance lipophilicity, improving membrane permeability. and show that fluorinated analogs (e.g., difluoromethyl pyrazoles) exhibit stronger antifungal activity due to increased electronegativity and metabolic stability . Comparative bioassays against Gram-positive bacteria (e.g., S. aureus) and enzyme targets (e.g., COX-2) are advised, using MIC assays and molecular docking (e.g., AutoDock Vina ).
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer and reduce batch variability, as noted in for industrial-scale pyrazole synthesis .
- Automated Purification Systems: Flash chromatography or HPLC for high-throughput purification.
- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the biological activity of pyrazole carboxylates?
Methodological Answer:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Positive/Negative Controls: Include known inhibitors (e.g., fluconazole for antifungal assays) to validate experimental conditions .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., and ) to identify trends in structure-activity relationships .
Q. What validation methods ensure the accuracy of computational predictions for this compound’s reactivity?
Methodological Answer:
- Experimental Benchmarking: Compare predicted reaction pathways (e.g., using Gaussian or ORCA) with empirical data from kinetic studies .
- Isotope Labeling: Trace reaction intermediates (e.g., 13C-labeled substrates) to confirm mechanistic hypotheses .
Methodological Gaps and Future Directions
Q. What unexplored synthetic routes could enhance the functionalization of this compound?
Methodological Answer:
- Photocatalysis: Visible-light-mediated C–H activation for late-stage diversification, as explored in for indolizine derivatives .
- Biocatalysis: Enzymatic esterification or transamination to achieve enantioselective modifications .
Q. How can advanced imaging techniques (e.g., cryo-EM) elucidate this compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
